2,5-Bis(4-ethylphenyl)-1,3-thiazolo[5,4-d]1,3-thiazole
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Overview
Description
BIS(4-ETHYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE is an organic compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of BIS(4-ETHYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE typically involves the condensation of 4-ethylphenylamine with thioamide derivatives under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
BIS(4-ETHYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole moiety, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
BIS(4-ETHYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties.
Industry: BIS(4-ETHYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE is used in the production of dyes, pigments, and photonic materials.
Mechanism of Action
The mechanism of action of BIS(4-ETHYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzyme activity or disrupt cellular processes by binding to key proteins or nucleic acids. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
BIS(4-ETHYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE can be compared with other thiazole derivatives, such as:
2,5-Bis(4-methoxyphenyl)thiazolo[5,4-d]thiazole: This compound has similar structural features but different substituents, leading to variations in its chemical and physical properties.
Thiazolo[5,4-d]thiazole-based metal-organic frameworks: These materials incorporate thiazole moieties into larger frameworks, resulting in unique properties for applications in catalysis and sensing.
The uniqueness of BIS(4-ETHYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE lies in its specific substituents and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry .
Properties
Molecular Formula |
C20H18N2S2 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
2,5-bis(4-ethylphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C20H18N2S2/c1-3-13-5-9-15(10-6-13)17-21-19-20(23-17)22-18(24-19)16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3 |
InChI Key |
MBCAKGPJGXCGLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
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